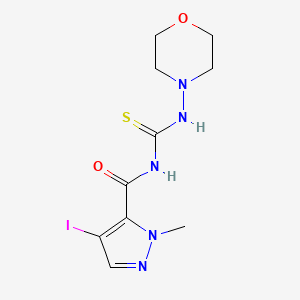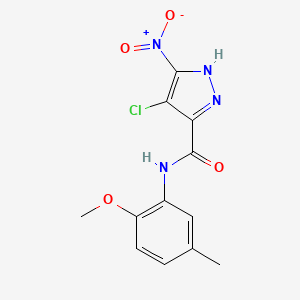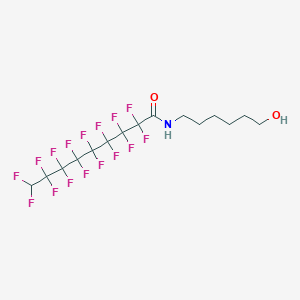![molecular formula C22H22FN3O B10950708 (2E)-3-{[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]amino}-1-(4-fluorophenyl)prop-2-en-1-one](/img/structure/B10950708.png)
(2E)-3-{[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]amino}-1-(4-fluorophenyl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-{[3,5-DIMETHYL-1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]AMINO}-1-(4-FLUOROPHENYL)-2-PROPEN-1-ONE is a synthetic organic compound that features a pyrazole ring substituted with a dimethylbenzyl group and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-{[3,5-DIMETHYL-1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]AMINO}-1-(4-FLUOROPHENYL)-2-PROPEN-1-ONE typically involves the following steps:
Formation of the pyrazole ring:
Amination: The pyrazole derivative is then subjected to amination to introduce the amino group.
Condensation with fluorophenylpropenone: The final step involves the condensation of the aminopyrazole with 4-fluorophenylpropenone under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(E)-3-{[3,5-DIMETHYL-1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]AMINO}-1-(4-FLUOROPHENYL)-2-PROPEN-1-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
(E)-3-{[3,5-DIMETHYL-1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]AMINO}-1-(4-FLUOROPHENYL)-2-PROPEN-1-ONE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.
Biological Research: The compound is used in studies to understand its interactions with biological targets.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of (E)-3-{[3,5-DIMETHYL-1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]AMINO}-1-(4-FLUOROPHENYL)-2-PROPEN-1-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **(E)-3-{[3,5-DIMETHYL-1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]AMINO}-1-(4-CHLOROPHENYL)-2-PROPEN-1-ONE
- **(E)-3-{[3,5-DIMETHYL-1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]AMINO}-1-(4-BROMOPHENYL)-2-PROPEN-1-ONE
Uniqueness
The uniqueness of (E)-3-{[3,5-DIMETHYL-1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]AMINO}-1-(4-FLUOROPHENYL)-2-PROPEN-1-ONE lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs. The presence of the fluorine atom, for instance, can significantly influence its reactivity and interaction with biological targets.
Properties
Molecular Formula |
C22H22FN3O |
|---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
(E)-3-[[3,5-dimethyl-1-[(2-methylphenyl)methyl]pyrazol-4-yl]amino]-1-(4-fluorophenyl)prop-2-en-1-one |
InChI |
InChI=1S/C22H22FN3O/c1-15-6-4-5-7-19(15)14-26-17(3)22(16(2)25-26)24-13-12-21(27)18-8-10-20(23)11-9-18/h4-13,24H,14H2,1-3H3/b13-12+ |
InChI Key |
LYOVLVBJOHOBAB-OUKQBFOZSA-N |
Isomeric SMILES |
CC1=CC=CC=C1CN2C(=C(C(=N2)C)N/C=C/C(=O)C3=CC=C(C=C3)F)C |
Canonical SMILES |
CC1=CC=CC=C1CN2C(=C(C(=N2)C)NC=CC(=O)C3=CC=C(C=C3)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-bromo-1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]-5-methyl-3-nitro-1H-pyrazole](/img/structure/B10950629.png)


![2-(7-bromo-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-1-yl)-N'-[(E)-(1-methyl-1H-pyrazol-4-yl)methylidene]acetohydrazide](/img/structure/B10950651.png)
![N-{2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-1,3-diphenyl-1H-pyrazole-4-carboxamide](/img/structure/B10950652.png)
![N-cyclopentyl-5-[(2-nitrophenoxy)methyl]furan-2-carboxamide](/img/structure/B10950653.png)
![2-[3-(3-Chloro-1H-1,2,4-triazol-1-YL)-1-adamantyl]-5-(4-pyridyl)-1,3,4-oxadiazole](/img/structure/B10950661.png)

![5-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-N-[3-nitro-5-(pyridin-3-yloxy)phenyl]furan-2-carboxamide](/img/structure/B10950670.png)
![2-[3-(4-ethylphenyl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]-4-(furan-2-yl)-6-(trifluoromethyl)pyrimidine](/img/structure/B10950678.png)
![2-{[(6-bromonaphthalen-2-yl)oxy]acetyl}-N-ethylhydrazinecarbothioamide](/img/structure/B10950682.png)
![N-[4-chloro-1-(3-fluorobenzyl)-1H-pyrazol-3-yl]-4-nitrobenzenesulfonamide](/img/structure/B10950686.png)
![2-(2-chloro-4-nitrophenoxy)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]propanamide](/img/structure/B10950690.png)
![5-(4-chlorobenzyl)-2-(4-methoxyphenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B10950701.png)
